Dicyclohexyl peroxydicarbonate
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclohexyl cyclohexyloxycarbonyloxy carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCKNMAZFRMCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OOC(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862693 | |
| Record name | Dicyclohexyl peroxydicarbonate | |
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Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a water slurry. | |
| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1561-49-5 | |
| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
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| URL | https://cameochemicals.noaa.gov/chemical/3177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dicyclohexyl peroxydicarbonate | |
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| Record name | Dicyclohexyl peroxydicarbonate | |
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| Record name | Peroxydicarbonic acid, C,C'-dicyclohexyl ester | |
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| Record name | Dicyclohexyl peroxydicarbonate | |
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| Record name | Dicyclohexyl peroxydicarbonate | |
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| Record name | DICYCLOHEXYL PEROXYDICARBONATE | |
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Synthetic Methodologies and Novel Preparative Approaches to Dicyclohexyl Peroxydicarbonate
Established Synthetic Pathways for Dialkyl Peroxydicarbonates
The conventional synthesis of dicyclohexyl peroxydicarbonate, along with other dialkyl peroxydicarbonates, primarily involves the reaction of an alkyl chloroformate with a peroxide source. The most common precursor for this compound is cyclohexyl chloroformate. chemicalbook.com
The synthesis is typically carried out in a two-phase system, where an aqueous solution of a peroxide, such as sodium peroxide or hydrogen peroxide under basic conditions (e.g., in the presence of sodium hydroxide), is reacted with the cyclohexyl chloroformate. The reaction is generally performed at low temperatures, typically between -10°C and 3°C, to control the exothermic nature of the reaction and minimize the decomposition of the peroxide product. chemicalbook.com
The fundamental reaction can be represented as follows:
2 R-O-C(O)-Cl + Na₂O₂ → R-O-C(O)-O-O-C(O)-O-R + 2 NaCl
Where R represents the cyclohexyl group.
This established method, while effective, can present challenges in achieving high purity and yield due to the potential for side reactions and the inherent instability of the peroxide product.
Innovations in Synthesis for Enhanced Purity and Yield
To address the limitations of conventional synthetic methods, researchers have explored innovative approaches that offer greater control over reaction conditions, leading to products with higher purity and improved yields.
Microreactor Technologies in Peroxydicarbonate Synthesis
Microreactor technology has emerged as a promising tool for the synthesis of organic peroxides, offering significant advantages over traditional batch reactors. The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mass transfer, which are critical for managing highly exothermic reactions and minimizing the formation of byproducts. nih.gov
Studies on the synthesis of other dialkyl peroxydicarbonates, such as dicetyl peroxydicarbonate, in flow-focusing microreactors have demonstrated the potential to achieve near-quantitative yields (ca. 100%) and exceptionally high purity (>99.5%) in very short reaction times (less than 45 seconds). researchgate.net This is a significant improvement over conventional batch processes, which often result in purities of around 92-95% and contain a higher level of impurities. researchgate.net The continuous nature of microreactor synthesis also enhances safety by minimizing the volume of hazardous material at any given time.
| Parameter | Conventional Batch Reactor researchgate.net | Microreactor researchgate.net |
| Purity | 5-8 wt. % impurities | >99.5% |
| Yield | Variable, often lower | ca. 100% |
| Reaction Time | Hours | < 45 seconds |
| Safety | Higher risk due to large volume | Enhanced safety |
Strategic Use of Specific Reagents and Phase Transfer Catalysts (e.g., Crown Ethers)
The use of phase transfer catalysts (PTCs) is another innovative strategy to improve the synthesis of dialkyl peroxydicarbonates. In the two-phase reaction system, a PTC facilitates the transfer of the peroxide anion from the aqueous phase to the organic phase, where it reacts with the alkyl chloroformate. This enhances the reaction rate and can lead to higher yields and purities by promoting the desired reaction pathway over side reactions.
Crown ethers are a class of phase transfer catalysts that can strongly complex with cations, such as the sodium or potassium ions associated with the peroxide. jetir.org This complexation effectively "solubilizes" the peroxide anion in the organic phase, making it more available for reaction. jetir.org The general mechanism involves the crown ether encapsulating the metal cation, allowing the "naked" peroxide anion to be more reactive.
While specific studies on the use of crown ethers for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of phase-transfer catalysis using these reagents are well-established for similar nucleophilic substitution reactions. rsc.org The application of crown ethers in this context is a promising avenue for optimizing the synthesis of this compound.
Characterization of Synthetic Intermediates and Reaction Byproducts in this compound Production
A thorough understanding of the reaction pathway and potential side reactions is crucial for optimizing the synthesis of this compound and ensuring the quality of the final product. The characterization of synthetic intermediates and reaction byproducts is therefore a critical aspect of process development and quality control.
The primary intermediate in the synthesis of this compound is cyclohexyl chloroformate . This compound is typically prepared by the reaction of cyclohexanol (B46403) with phosgene. chemicalbook.com Unreacted starting materials and byproducts from this initial step can carry over and represent impurities in the final product. For instance, prolonged storage of cyclohexyl chloroformate can lead to its decomposition into carbon dioxide and cyclohexyl chloride. chemicalbook.com
Potential byproducts in the synthesis of this compound can include:
Cyclohexanol: Unreacted starting material from the synthesis of cyclohexyl chloroformate.
Cyclohexyl chloride: A decomposition product of cyclohexyl chloroformate. chemicalbook.com
Carbonates: Formed from the reaction of chloroformates with any residual alcohol or water.
Unidentified oligomeric species: Resulting from various side reactions.
Decomposition Mechanisms and Fundamental Radical Generation of Dicyclohexyl Peroxydicarbonate
Unimolecular Homolytic O-O Bond Fission as the Primary Decomposition Pathway
The thermal decomposition of dicyclohexyl peroxydicarbonate is primarily initiated by the unimolecular homolytic fission of the weak peroxide (O-O) bond. acs.org This bond cleavage results in the formation of two identical cyclohexyloxycarbonyloxyl radicals. catalysis.ru This initial step is a thermolysis process, driven by heat, which provides the necessary energy to break the peroxy linkage. cymitquimica.comacs.org The reaction can be represented as follows:
(C₆H₁₁OCO₂)₂ → 2 C₆H₁₁OC(O)O•
This primary pathway is fundamental to its function as a radical initiator, as it is the source of the initial radical species that begin the polymerization chain reaction. cymitquimica.com
Examination of Stepwise versus Concerted Decomposition Pathways
There has been considerable investigation into whether the decomposition of peroxydicarbonates proceeds through a stepwise or a concerted mechanism. A concerted pathway would involve the simultaneous cleavage of multiple bonds, for instance, the O-O bond and the C-C bond, to directly yield cyclohexyl radicals and carbon dioxide.
However, research suggests that for peroxydicarbonates with electron-donating alkyl groups, such as the cyclohexyl group, a stepwise pathway is more favorable. researchgate.net The decomposition of this compound begins with the initial one-bond cleavage of the O-O linkage to produce a pair of carboxyl radicals. acs.orgresearchgate.net This is then followed by subsequent reactions of these radicals, indicating a sequential or stepwise process rather than a single concerted event. acs.orgcatalysis.ru
Decarboxylation of Alkoxycarbonyloxyl Radicals
Following the initial O-O bond scission, the resulting cyclohexyloxycarbonyloxyl radicals (C₆H₁₁OC(O)O•) can undergo further reactions. catalysis.ru One of the most significant of these secondary reactions is decarboxylation—the elimination of a molecule of carbon dioxide to produce a cyclohexyl radical (C₆H₁₁•). acs.orgcatalysis.ru
C₆H₁₁OC(O)O• → C₆H₁₁• + CO₂
This decarboxylation step is crucial as it generates the highly reactive cyclohexyl radicals that can directly initiate polymerization. However, this is not the only fate of the cyclohexyloxycarbonyloxyl radical. acs.org
The efficiency of this compound as a radical initiator is influenced by the competition between the decarboxylation of the cyclohexyloxycarbonyloxyl radical and other possible reactions. acs.org These competing reactions include reacting with solvent molecules or undergoing bimolecular disproportionation. acs.orgcatalysis.ru
Analysis of Induced Decomposition Mechanisms
Furthermore, the decomposition can be accelerated by the presence of certain substances. Amines and specific metals, for example, can cause a more rapid, and potentially violent, decomposition. echemi.comchemicalbook.comnih.govnoaa.gov
Kinetic Studies of Thermal Decomposition
-d[DCPD]/dt = kᵢ[DCPD] + k’ᵢ[DCPD]^(3/2)
Here, [DCPD] represents the concentration of this compound, kᵢ is the rate coefficient for the unimolecular thermal decomposition, and k’ᵢ is the rate coefficient for the induced decomposition. acs.org
Through experimental analysis, the specific values for the rate coefficients in the decomposition of this compound have been determined at various temperatures. At 50°C in a benzene (B151609) solvent, when the reaction progress was monitored by measuring the evolution of carbon dioxide, the following coefficients were established acs.org:
| Rate Coefficient | Symbol | Value at 50°C | Units |
| Unimolecular Decomposition | kᵢ | 3.9 x 10⁻⁶ | sec⁻¹ |
| Induced Decomposition | k’ᵢ | 1.39 x 10⁻⁴ | M⁻¹/² sec⁻¹ |
Activation Parameters of Decomposition
For comparison, the activation energies for many organic peroxides are in the range of 120 to 145 kJ/mol. The decomposition of these compounds is characterized by the homolytic cleavage of the oxygen-oxygen bond, a process that generally has a significant energy barrier.
The enthalpy of activation (ΔH‡) is closely related to the activation energy and represents the change in heat content in going from the reactants to the transition state. For the unimolecular decomposition of peroxides, ΔH‡ is typically a large positive value, indicating an endothermic activation process.
The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. For the homolytic cleavage of a single bond in a molecule like this compound, a positive entropy of activation is generally expected. This is because the transition state involves the loosening of the O-O bond, leading to a greater degree of freedom for the resulting fragments compared to the more rigid ground state molecule.
Table 1: Representative Activation Parameters for Organic Peroxide Decomposition
| Compound Class | Typical Activation Energy (Ea) (kJ/mol) | Typical Enthalpy of Activation (ΔH‡) (kJ/mol) | Typical Entropy of Activation (ΔS‡) (J/mol·K) |
|---|---|---|---|
| Dialkyl Peroxydicarbonates | 110 - 130 | 108 - 128 | Positive |
| Peroxyesters | 120 - 150 | 118 - 148 | Small to moderately positive |
| Diacyl Peroxides | 120 - 140 | 118 - 138 | Small to moderately positive |
Note: This table presents typical ranges for classes of organic peroxides to provide context, as specific, publicly available experimental data for this compound is limited.
Influence of Solvent Viscosity and Polarity on Decomposition Kinetics
The solvent environment can significantly influence the decomposition kinetics of this compound. The polarity and viscosity of the solvent play key roles in stabilizing or destabilizing the transition state and affecting the diffusion of the generated radicals.
Studies on the decomposition of this compound in various solvents have shown that the rate of decomposition is influenced by the solvent's donor capabilities. In inert solvents, the initially formed oxycarboxy radicals are more likely to undergo decarboxylation. However, in solvents with reactive C-H bonds, these radicals can react with the solvent molecules.
The polarity of the solvent can influence the decomposition rate by solvating the ground state and the transition state to different extents. For peroxides, an increase in solvent polarity can sometimes lead to a slight decrease in the decomposition rate if the ground state is more stabilized by the polar solvent than the transition state.
Effects of Pressure on Homolytic Decomposition Rates
High pressure is another parameter that can alter the rate of homolytic decomposition of this compound. The effect of pressure on reaction rates is described by the activation volume (ΔV‡), which is the change in volume from the reactants to the transition state.
For the homolytic cleavage of the O-O bond in this compound, the transition state is expected to have a larger volume than the ground state due to the elongation of the bond. Consequently, an increase in pressure is expected to decrease the rate of decomposition, as predicted by a positive activation volume. Experimental studies on this compound decomposition at pressures up to 500 MPa have confirmed this effect. catalysis.ru
Furthermore, pressure can also influence the subsequent reactions of the generated radicals. An increase in pressure has been observed to increase the yield of cyclohexanol (B46403) relative to cyclohexanone (B45756) and enhance the amount of condensation products. catalysis.ru This suggests that pressure can shift the balance between different radical reaction pathways.
Table 2: Effect of Pressure on Decomposition and Products of this compound
| Pressure | Relative Decomposition Rate | Relative Yield of Cyclohexanol | Relative Yield of Condensation Products |
|---|---|---|---|
| Atmospheric | 1.0 | 1.0 | 1.0 |
| Increased | Decreases | Increases | Increases |
Note: This table illustrates the qualitative effects of increasing pressure on the decomposition of this compound.
Factors Governing Overall Radical Yield and Initiator Efficiency
After the homolytic cleavage of the peroxide bond, a pair of cyclohexyloxycarboxy radicals is formed within a solvent cage. These radicals can undergo several reactions:
Diffusion out of the cage: The radicals can escape the solvent cage and become free radicals, which are then available to initiate polymerization.
In-cage recombination: The radicals can recombine within the cage to reform the original peroxide molecule. This process reduces the initiator efficiency.
In-cage disproportionation or decomposition: The radicals may react with each other within the cage to form non-radical products, or they may undergo further decomposition (e.g., decarboxylation) within the cage.
The initiator efficiency (f) is defined as the fraction of radicals that escape the solvent cage and initiate polymerization. It is always less than 1 due to the cage effect. The efficiency is influenced by:
Solvent viscosity: As mentioned earlier, higher viscosity hinders the escape of radicals from the solvent cage, leading to lower initiator efficiency.
Temperature: Higher temperatures increase the kinetic energy of the radicals, facilitating their escape from the solvent cage and thus increasing initiator efficiency.
Nature of the radicals: The reactivity and stability of the primary radicals can influence their fate within the cage.
Mechanistic Studies of Polymerization Initiation by Dicyclohexyl Peroxydicarbonate
Elucidation of Primary Radical Species Generated During Decomposition
The initiation of polymerization by dicyclohexyl peroxydicarbonate commences with the thermal homolysis of the labile oxygen-oxygen bond within the peroxide structure. pergan.comresearchgate.net This decomposition yields two primary cyclohexyloxycarboxyl radicals (2 C₆H₁₁O-C(O)O•). This primary radical species is the cornerstone of the subsequent initiation steps.
The generation of these radicals is a result of the inherent instability of the peroxy linkage, which cleaves at elevated temperatures to form two identical radical species. cymitquimica.comresearchgate.net The process can be represented by the following reaction:
(C₆H₁₁OC(O)O)₂ → 2 C₆H₁₁OC(O)O•
While the cyclohexyloxycarboxyl radical is the primary species, it can undergo further reactions, such as decarboxylation, to produce cyclohexyl radicals (C₆H₁₁•) and carbon dioxide. The extent of this secondary decomposition is influenced by reaction conditions such as temperature and solvent polarity.
Mechanisms of Radical Addition to Monomer Double Bonds
The cyclohexyloxycarboxyl radicals generated from the decomposition of this compound are highly reactive and readily add to the double bonds of vinyl monomers, thereby initiating the polymerization process. mdpi.com This addition reaction marks the beginning of the polymer chain growth. The radical attacks the π-bond of the monomer, leading to the formation of a new carbon-oxygen or carbon-carbon bond and the generation of a new radical species on the monomer unit, which can then propagate the chain reaction.
The general mechanism for the addition of the primary radical to a generic vinyl monomer (CH₂=CHR) can be depicted as:
C₆H₁₁OC(O)O• + CH₂=CHR → C₆H₁₁OC(O)O-CH₂-C•HR
This newly formed monomer radical then serves as the propagating species, adding to subsequent monomer units.
Influence of Initiator Structure on Initiation Pathways
The steric hindrance presented by the cyclohexyl groups may affect the rate of decomposition of the initiator and the efficiency of radical addition to the monomer. justia.com Compared to peroxydicarbonates with smaller, linear alkyl groups, the cyclohexyl substituent may lead to different decomposition kinetics and initiator efficiencies. The electron-donating nature of the alkyl cyclohexyl group can also influence the stability of the initial peroxide and the resulting radicals.
Chain Transfer Reactions Mediated by this compound Derived Radicals
Chain transfer is a crucial process in radical polymerization that controls the molecular weight of the resulting polymer. unibe.ch Radicals derived from this compound can participate in chain transfer reactions with the monomer, polymer, or solvent. In these reactions, a growing polymer radical abstracts an atom (typically hydrogen) from a chain transfer agent, terminating the growth of that particular chain and generating a new radical that can initiate a new polymer chain.
The general equation for chain transfer to a substrate (SH) is:
P• + SH → PH + S•
Investigation of Termination Mechanisms (e.g., Disproportionation) in Initiated Systems
Termination of the growing polymer chains is an inevitable step in radical polymerization, leading to the cessation of chain growth. The two primary mechanisms for termination are combination (or coupling) and disproportionation.
In combination , two growing polymer radicals react to form a single, longer polymer chain:
P• + P'• → P-P'
In disproportionation , one polymer radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group:
P• + P'• → PH + P'(-H)
The prevalence of one termination mechanism over the other is dependent on factors such as the nature of the monomer and the reaction temperature. For many common vinyl monomers, both mechanisms can occur simultaneously.
Characteristics of Polymerization Initiation for "Living" Chain Growth
Conventional radical polymerization, including that initiated by this compound, is generally not considered a "living" polymerization. Living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. tcichemicals.comnih.govsigmaaldrich.com
These controlled/"living" radical polymerization methods rely on a dynamic equilibrium between active (propagating) and dormant species, which is not a characteristic feature of the irreversible decomposition of conventional initiators like this compound. The continuous and rapid generation of radicals from this compound leads to a relatively high concentration of active species, promoting termination reactions that are largely absent in living polymerization systems. Therefore, this compound is not typically employed in controlled/"living" radical polymerization techniques.
Polymerization Kinetics and Reaction Engineering in Dicyclohexyl Peroxydicarbonate Systems
Modeling of Initiator Decomposition in Polymerization Environments
The decomposition of dicyclohexyl peroxydicarbonate is the rate-determining step for the initiation of polymerization. The process is complex, involving both a spontaneous unimolecular thermolysis and a radical-induced chain decomposition mechanism. acs.org
-R_DCPD = k_t[DCPD] + k_i[DCPD]^1.5
Where:
[DCPD] is the concentration of this compound.
k_t is the first-order rate constant for thermal (unimolecular) decomposition.
k_i is the rate constant for the induced (chain) decomposition.
The thermal decomposition involves the homolytic cleavage of the labile peroxide bond to form two cyclohexyloxycarboxy radicals (C₆H₁₁OCO₂•). These radicals can then undergo further reactions, including decarboxylation. acs.orgcatalysis.ru The induced decomposition occurs when a free radical present in the system attacks an intact DCPD molecule, causing it to decompose. This process is particularly significant in environments where radical scavengers are absent. acs.org
Research conducted in benzene (B151609) solution at 50°C has quantified these rate constants, providing a basis for predictive modeling. acs.org
Table 1: Kinetic Rate Constants for DCPD Decomposition in Benzene at 50°C acs.org
| Parameter | Value | Units | Decomposition Type |
| k_t (thermal) | 3.9 x 10⁻⁶ | s⁻¹ | First-Order |
| k_i (induced) | 1.39 x 10⁻⁴ | M⁻⁰.⁵ s⁻¹ | 1.5-Order |
This model indicates that at a concentration of 0.1 M DCPD in benzene, the amount of initiator consumed by the thermal and induced chain mechanisms is approximately equal. acs.org The choice of solvent also significantly impacts the decomposition pathway; in solvents with reactive C-H bonds, the initially formed oxycarboxy radicals may react with the solvent, whereas in more inert media, they are more likely to be decarboxylated. catalysis.ru
Determination and Optimization of Initiator Efficiency in Diverse Phases
Initiator efficiency, denoted by the factor f, represents the fraction of radicals generated from the initiator that successfully start a polymer chain. The value of f is always less than one due to the "cage effect," where primary radicals, confined by surrounding solvent or monomer molecules, can recombine before they diffuse apart.
In DCPD systems, efficiency is also reduced by the induced decomposition pathway, which consumes initiator molecules without generating new polymer chains. acs.org The efficiency can be determined experimentally by comparing the rate of polymer formation to the rate of initiator decomposition.
The reaction environment, particularly the transition from a monomer-rich to a polymer-rich phase, significantly influences initiator efficiency.
Monomer-rich Phase (Low Conversion): In the initial stages of polymerization, the viscosity of the system is low, and the concentration of monomer is high. Monomers can act as effective radical scavengers. For instance, in the presence of α-methylstyrene, the yield of carbon dioxide from DCPD decomposition is greatly reduced, indicating that the monomer efficiently traps the primary radicals, thereby suppressing induced decomposition and increasing initiator efficiency. acs.org
Polymer-rich Phase (High Conversion): As polymerization proceeds, the viscosity of the medium increases substantially. This high viscosity enhances the cage effect, as the larger polymer coils create a more confining environment, hindering the diffusion of primary radicals away from each other. This can lead to a decrease in initiator efficiency at higher conversions.
Optimization of initiator efficiency involves balancing these factors. Using a solvent or monomer that is highly reactive towards the primary radicals can improve efficiency by minimizing wastage through induced decomposition. However, as conversion increases, the physical constraints imposed by the viscous polymer matrix become the dominant factor.
Quantification of Propagation and Termination Rate Coefficients
Propagation (k_p): This coefficient describes the rate at which monomer units are added to the growing polymer radical chain. It is a characteristic of the specific monomer being polymerized and is strongly dependent on temperature.
Termination (k_t): This coefficient represents the rate at which two growing polymer radicals react with each other to terminate the chains, either by combination or disproportionation.
Accurate determination of k_p and k_t is crucial for kinetic modeling. The IUPAC-recommended method for measuring k_p is pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC). cmu.edugoettingen-research-online.de This technique generates polymer under precisely timed laser pulses, and the resulting molecular weight distribution contains features that can be directly related to k_p. tue.nl The ratio k_t/k_p can be obtained from methods like single pulse-pulsed laser polymerization (SP-PLP), which monitors monomer conversion in real-time after a laser pulse. By combining results from both techniques, individual values for k_t can be determined. cmu.edu
Development of Predictive Kinetic Models for Polymerization Rate and Molecular Weight Distribution
Predictive kinetic models are essential tools in reaction engineering for process optimization and control. For a polymerization process initiated by DCPD, a comprehensive model integrates the kinetics of initiation, propagation, and termination.
The fundamental inputs for such a model are:
Initiator Decomposition Kinetics: The rate law for DCPD decomposition, including the rate constants k_t and k_i and the initiator efficiency f. acs.org
Propagation and Termination Coefficients: The monomer-specific values of k_p and k_t, along with their dependence on temperature and conversion. cmu.edu
Reaction Conditions: The initial concentrations of the initiator ([DCPD]₀) and monomer ([M]), and the reaction temperature.
The rate of polymerization (R_p) can then be predicted using the classical rate equation, assuming steady-state for the radical concentration:
R_p = k_p[M][R•]
where the total radical concentration [R•] is derived from the rate of initiation (R_i):
The number-average degree of polymerization (X_n) , which determines the molecular weight, can be predicted by the ratio of the rate of propagation to the rate of termination:
X_n = R_p / R_t
Modern approaches may also employ machine learning and deep learning algorithms, trained on datasets from experimental results or first-principles kinetic models, to predict outcomes like monomer conversion and the full molecular weight distribution with high accuracy and reduced computational load. researchgate.netchemrxiv.org
Impact of Reaction Conditions on Overall Polymerization Kinetics
The kinetics of a DCPD-initiated polymerization are highly sensitive to reaction conditions.
Initiator Concentration: As shown in the kinetic models, the rate of polymerization is generally proportional to the square root of the initiator concentration ([DCPD]^0.5). Increasing the DCPD concentration leads to a higher radical concentration and thus a faster polymerization rate. Conversely, the molecular weight of the polymer decreases as the initiator concentration increases, because a higher rate of initiation leads to a higher rate of termination relative to propagation.
Solvent System: The choice of solvent can influence the decomposition of DCPD. catalysis.ru Solvents capable of reacting with the primary radicals can alter the initiation pathway. Furthermore, the solvent affects the "cage effect" and can influence the initiator efficiency. The viscosity of the solvent also plays a role, especially in how it affects diffusion control at higher conversions.
Role of Diffusion Control in Polymerization Kinetics
In bulk or concentrated solution polymerizations, the kinetics can become limited by the rate of diffusion of reacting species. nih.gov This phenomenon becomes particularly important as the reaction progresses and the concentration of polymer increases, leading to a sharp rise in the viscosity of the medium.
The most significant consequence of diffusion control is its effect on the termination step, known as the Trommsdorff–Norrish effect (or gel effect). The termination reaction, which requires two large, slow-moving polymer radicals to encounter each other, is highly dependent on diffusion. As viscosity increases, the diffusion of these macroradicals is severely hindered, causing a dramatic decrease in the termination rate coefficient (k_t).
Diffusion can also impact initiator efficiency. The increased viscosity of the polymer-rich phase enhances the cage effect, making it more difficult for the primary radicals from DCPD decomposition to diffuse apart, which can lower the initiator efficiency (f) at high conversions.
Applications of Dicyclohexyl Peroxydicarbonate in Advanced Polymer Synthesis
Homopolymerization Processes
Homopolymerization refers to the polymerization of a single type of monomer to form a homopolymer. Dicyclohexyl peroxydicarbonate is utilized as a free-radical initiator in several such processes.
Synthesis of Polyolefins (Polyethylene, Polypropylene)
The industrial synthesis of polyethylene and polypropylene from their respective monomers, ethylene and propylene, is predominantly carried out using specific catalytic systems, such as Ziegler-Natta or metallocene catalysts. These catalysts allow for control over the polymer's tacticity and molecular weight distribution.
While organic peroxides, including this compound, are employed in the modification of polyolefins, such as in crosslinking or viscosity breaking, their use as primary initiators for the synthesis of polyethylene and polypropylene from monomer feedstocks is not a standard industrial practice. The free-radical polymerization of ethylene initiated by peroxides typically requires very high pressures and temperatures and is generally used for the production of low-density polyethylene (LDPE). youtube.com However, specific data on the use of this compound for the direct synthesis of polyethylene and polypropylene is not prominently available in the reviewed scientific literature.
Vinyl Chloride Polymerization
This compound is a well-established initiator for the polymerization of vinyl chloride to produce polyvinyl chloride (PVC). It is often used in suspension polymerization processes. The thermal decomposition of the peroxydicarbonate generates cyclohexyl radicals, which initiate the polymerization cascade.
The rate of polymerization and the resulting molecular weight of the PVC are influenced by the initiator concentration and the polymerization temperature. Peroxydicarbonates are considered fast initiators and are typically used for polymerization temperatures between 50 and 70°C. The choice of initiator is crucial for achieving the desired K-value of the PVC resin, which is a measure of its molecular weight.
Table 1: Initiator Properties for Vinyl Chloride Polymerization
| Initiator | Decomposition Temperature (°C) for 1-hour half-life | Physical Form |
| This compound | 59 | Solid |
| Di-2-ethylhexyl peroxydicarbonate | 61 | Solution |
| Di-(sec-butyl) peroxydicarbonate | 61 | Solution |
This table presents a comparison of this compound with other peroxydicarbonates used in PVC production.
Research into the kinetics of vinyl chloride suspension polymerization has shown that the initiator efficiency and decomposition rate are key parameters in controlling the reaction. The use of a mixture of initiators, including peroxydicarbonates, can help in maintaining a uniform polymerization rate throughout the process. nih.gov
Methyl Methacrylate (B99206) Polymerization
The bulk polymerization of methyl methacrylate (MMA) to produce polymethyl methacrylate (PMMA) can be effectively initiated by this compound. The polymerization of MMA is characterized by the Trommsdorff effect, or autoacceleration, where a significant increase in the rate of polymerization and molecular weight is observed at a certain conversion. chempedia.info This phenomenon is attributed to the increase in viscosity of the reaction medium, which hinders the termination reactions of the growing polymer chains.
The concentration of the initiator has a direct impact on the polymerization kinetics. An increase in the initiator concentration leads to a higher rate of polymerization and a shorter time to reach maximum conversion. researchgate.net However, it can also result in a lower average molecular weight of the polymer due to the higher concentration of initiating radicals.
Table 2: Effect of Initiator Concentration on Methyl Methacrylate Polymerization
| Initiator Concentration (wt%) | Time to Max. Polymerization Rate (min) | Final Double Bond Conversion (%) |
| 0.05 | - | 74 |
| 0.1 | - | - |
| 0.2 | - | - |
| 0.3 | - | 100 |
| 0.5 | - | - |
| 0.7 | - | - |
Copolymerization Reactions
Copolymerization involves the polymerization of two or more different monomers. This compound can also be used to initiate such reactions.
Ethylene and Vinyl Acetate Copolymerization
This compound is mentioned as a potential polymerization catalyst for the copolymerization of ethylene and vinyl acetate to produce ethylene-vinyl acetate (EVA) copolymers. This process is typically carried out under high pressure. The properties of the resulting EVA copolymer, such as the vinyl acetate content and melt flow index, are influenced by the reaction conditions, including the type and concentration of the initiator.
The choice of initiator is important for controlling the polymerization rate and the molecular weight of the copolymer. Peroxydicarbonates are among the various organic peroxides used in the production of EVA. osti.gov
Acrylonitrile (B1666552) and Ethene Alternating Copolymerization
The alternating copolymerization of acrylonitrile and ethene is a specialized process that aims to create a polymer with a regular 1:1 alternating structure of the two monomers. Achieving a strictly alternating sequence often requires specific conditions, such as the use of complexing agents to modify the reactivity of the monomers. acs.org
While organic peroxides can be used as initiators for the free-radical copolymerization of these monomers, the use of this compound for achieving a strictly alternating copolymer of acrylonitrile and ethene is not well-documented in the reviewed literature. The formation of alternating copolymers is highly dependent on the polarity difference of the comonomers and the reaction conditions. acs.org A patent related to the production of acrylonitrile copolymers mentions peroxydicarbonates as a possible class of free radical initiators, but does not specify their use for achieving an alternating structure with ethene. nih.gov
Methyl Methacrylate and Ethylene Glycol Bismethacrylate Copolymerization
The copolymerization of methyl methacrylate (MMA) and ethylene glycol bismethacrylate (EGDMA) is a critical process for producing cross-linked polymers with enhanced mechanical and thermal properties. These copolymers find applications in dental materials, coatings, and adhesives. cymitquimica.com While various radical initiators can be employed for this reaction, the use of this compound offers specific advantages due to its decomposition kinetics.
Research into the kinetics of MMA polymerization has shown that this compound can effectively initiate the reaction. The bifunctional nature of EGDMA allows for the formation of a three-dimensional network structure by linking growing polymethyl methacrylate (PMMA) chains. The concentration of both the initiator and the cross-linking agent (EGDMA) are crucial parameters that influence the final properties of the copolymer, such as gel point, swelling behavior, and mechanical strength.
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Initiator | This compound | Effective initiation of MMA polymerization | arkema.com |
| Monomers | Methyl Methacrylate (MMA) and Ethylene Glycol Bismethacrylate (EGDMA) | Formation of a cross-linked polymer network | cymitquimica.com |
| Key Properties | Mechanical strength, thermal stability | Enhanced due to cross-linking | cymitquimica.com |
Styrene (B11656) and Methyl Methacrylate Copolymerization
The copolymerization of styrene and methyl methacrylate (MMA) is a well-studied process that produces a versatile thermoplastic with a wide range of applications, from automotive parts to consumer goods. The properties of the resulting copolymer are highly dependent on the monomer feed ratio and the polymerization conditions, including the choice of initiator.
This compound has been utilized as an initiator in the radical polymerization of methyl methacrylate. arkema.com While studies specifically detailing the copolymerization of styrene and MMA with this initiator are not abundant, the principles of radical polymerization suggest its applicability. The initiator's decomposition rate at specific temperatures would influence the initiation frequency and, consequently, the kinetic chain length and molecular weight of the resulting copolymer. The reactivity ratios of styrene and MMA would govern the incorporation of each monomer into the polymer chain, affecting the copolymer's composition and properties such as its glass transition temperature and refractive index.
| Monomer 1 | Monomer 2 | Initiator | Key Research Focus | Reference |
|---|---|---|---|---|
| Styrene | Methyl Methacrylate | This compound | Kinetics of MMA polymerization, general copolymerization principles | arkema.comepa.gov |
N-Vinylpyrrolidone and Vinyl Acetate Copolymerization
Copolymers of N-vinylpyrrolidone (NVP) and vinyl acetate (VA) are widely used in pharmaceutical, cosmetic, and industrial applications due to their biocompatibility, adhesiveness, and film-forming properties. The synthesis of these copolymers is typically achieved through free-radical polymerization.
Research has shown that the choice of initiator can significantly impact the copolymerization kinetics and the properties of the resulting polymer. In a study comparing different initiating systems, the conventional copolymerization of NVP and VA was initiated by this compound. The study found that when alternative initiators like a tributylborane and 1,4-benzoquinone system were used, the molecular weight of the copolymers and the rate of copolymerization decreased compared to the process initiated with this compound. This suggests that this compound is a more efficient initiator for this particular copolymerization, leading to higher molecular weight polymers and faster reaction rates. universityofgalway.ieresearchgate.net
| Initiator System | Effect on Copolymerization | Reference |
|---|---|---|
| This compound | Higher molecular weight and faster copolymerization rate (conventional method) | universityofgalway.ieresearchgate.net |
| Tributylborane and 1,4-benzoquinone | Lower molecular weight and slower copolymerization rate | universityofgalway.ieresearchgate.net |
Alkyl 2-Cyanoacrylate Copolymerization
Alkyl 2-cyanoacrylates are known for their rapid anionic polymerization, which forms the basis of "super glue" adhesives. However, their radical polymerization is also of significant interest for creating copolymers with unique properties. This compound (DCHPC) has been effectively used as a radical initiator for this purpose.
In one study, bulk radical copolymerizations of a series of alkyl and fluoroalkyl methylene (B1212753) malonates with ethyl 2-cyanoacrylate were carried out using DCHPC at 40°C. This process successfully generated random copolymers. The resulting formulations, particularly those containing fluoroalkyl methylene malonate, exhibited improved thermal and hydrolytic stability compared to the homopolymer of ethyl 2-cyanoacrylate alone. nih.gov Furthermore, DCHPC was used as an initiator in the copolymerization of ethylene with ethyl 2-cyanoacrylate in a pressure reactor at 40°C to form alternating copolymers. nih.gov
| Monomers | Initiator | Polymerization Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Alkyl/fluoroalkyl methylene malonates and ethyl 2-cyanoacrylate | This compound (DCHPC) | Bulk, 40°C | Formation of random copolymers with improved thermal and hydrolytic stability. | nih.gov |
| Ethylene and ethyl 2-cyanoacrylate | This compound (DCHPC) | Pressure reactor, 40°C | Formation of alternating copolymers. | nih.gov |
Diallyl Terephthalate (B1205515) Polymerization
Diallyl terephthalate (DAT) is a monomer used in the production of high-performance thermosetting resins, which are valued for their excellent electrical and thermal properties. The polymerization of DAT is typically initiated by free radicals, and this compound (CHPC) has been identified as a suitable initiator for this process.
Kinetic modeling of the bulk polymerization of DAT has been conducted using CHPC as one of the peroxide initiators. The study investigated the influence of temperature and initiator concentration on the reaction process. The polymerization was carried out at temperatures ranging from 50°C to 150°C with initiator mass fractions varying between 0.1% and 8%. The research developed a mathematical model to describe the free-radical polymerization, which is characterized by strong diffusion limitations from the start of the reaction. The model estimated activation energies of 36.9 kJ mol⁻¹ for propagation and 144.7 kJ mol⁻¹ for termination when using peroxide initiators like CHPC. epa.gov
Synthesis of Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. This unique structure can lead to synergistic properties that are not attainable with individual polymers or blends. The synthesis of IPNs often involves the simultaneous or sequential polymerization of two different monomer systems.
While the use of this compound as an initiator in the synthesis of IPNs is not extensively documented in readily available literature, its role as a free-radical initiator makes it a potential candidate for the formation of one of the networks in a sequential or simultaneous IPN synthesis. For instance, a monomer that undergoes free-radical polymerization, initiated by this compound, could be polymerized in the presence of a pre-existing network formed by a different polymerization mechanism (e.g., step-growth polymerization). The selection of initiators and polymerization methods is critical to control the morphology and properties of the resulting IPN. nih.govresearchgate.netnih.govnih.govmdpi.comnih.gov
Cross-linking Applications in Polymer Systems
This compound is utilized as a cross-linking agent for various polymer systems, enhancing their mechanical, thermal, and chemical resistance properties. The process involves the thermal decomposition of the peroxide, which generates free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals that can combine to form a three-dimensional network.
This cross-linking process is particularly relevant for elastomers and thermoplastics. For instance, in silicone rubber, a combination of an aroyl peroxide and a solid peroxydicarbonate like this compound can be used for cross-linking. This dual-initiator system can lead to rapid cross-linking and result in products with favorable properties, such as the absence of blooming (surface migration of unreacted substances). google.com Organic peroxides are also widely used for cross-linking polyethylene, leading to materials with improved performance for applications like wire and cable insulation and pipes. arkema.comresearchgate.netnih.govnih.govplaschina.com.cnarkema.comnouryon.com The choice of peroxide is determined by the processing temperature of the polymer and the desired cure rate.
| Polymer System | Role of this compound | Key Advantages | Reference |
|---|---|---|---|
| Silicone Rubber | Used in combination with an aroyl peroxide as a cross-linking agent. | Rapid cross-linking, favorable end properties, absence of blooming. | google.com |
| Polyethylene | Cross-linking agent to improve mechanical and thermal properties. | Enhanced performance for applications like wire and cable insulation. | researchgate.netplaschina.com.cn |
| Elastomers | Cross-linking to improve durability and resistance. | Tailored properties for various applications. | arkema.comnouryon.com |
Control over Copolymer Composition and Sequence Distribution
In the synthesis of advanced polymers, the precise control over copolymer composition and the distribution of monomer units along the polymer chain are critical factors that dictate the final properties of the material. While this compound is primarily utilized as a low-temperature free-radical initiator to efficiently start the polymerization process, its direct role in dictating the sequence of monomer incorporation is not a primary mechanism of control. The control over copolymer composition and sequence distribution is more fundamentally governed by the principles of copolymerization kinetics and the chosen polymerization technique.
In conventional free-radical copolymerization initiated by compounds such as this compound, the composition of the resulting copolymer is largely determined by the relative reactivities of the comonomers. This relationship is described by the copolymerization equation, which uses monomer reactivity ratios (r₁ and r₂) to predict the instantaneous composition of the copolymer being formed from a given comonomer feed ratio.
The monomer reactivity ratios are a measure of the preference of a growing polymer chain radical ending in one monomer unit to add the same monomer versus the other monomer. For a copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
where k₁₁ and k₁₂ are the rate constants for the propagation of a chain ending in M₁ with monomer M₁ and M₂ respectively, and k₂₂ and k₂₁ are the rate constants for the propagation of a chain ending in M₂ with monomer M₂ and M₁ respectively.
To achieve more precise control over the copolymer composition and sequence distribution, advanced polymerization techniques are typically employed. These methods, such as controlled/living radical polymerization (e.g., ATRP, RAFT), allow for the synthesis of well-defined block copolymers, gradient copolymers, and other architectures with a high degree of control. In these systems, the choice of initiator is still important for initiating the polymerization, but the control over the polymer structure is primarily achieved through the mechanism of the controlled polymerization process itself.
For instance, in a semi-batch process, one monomer can be fed into the reactor at a controlled rate during the polymerization of another monomer. This technique, when initiated by a suitable initiator like this compound, allows for the creation of a gradient in the copolymer composition. The rate of addition of the second monomer directly influences the compositional profile along the polymer backbone.
While this compound itself does not offer a direct mechanism for controlling the sequence of monomer addition, its properties as a low-temperature initiator can be advantageous in certain controlled polymerization scenarios where initiation at milder conditions is required to maintain the "living" nature of the propagating chains.
The following table illustrates hypothetical data for a copolymerization of two vinyl monomers, Monomer A and Monomer B, initiated by this compound, highlighting the impact of initial monomer feed composition on the instantaneous copolymer composition, based on predetermined reactivity ratios.
| Monomer Feed Composition (Mole Fraction of A) | Instantaneous Copolymer Composition (Mole Fraction of A) |
| 0.1 | 0.25 |
| 0.3 | 0.45 |
| 0.5 | 0.50 |
| 0.7 | 0.55 |
| 0.9 | 0.75 |
This table represents a hypothetical scenario where r₁ > 1 and r₂ < 1, indicating a preference for the incorporation of Monomer A.
Theoretical and Computational Investigations of Dicyclohexyl Peroxydicarbonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. chemrxiv.org These methods can elucidate the electron distribution and orbital interactions, which are key determinants of chemical reactivity. For Dicyclohexyl peroxydicarbonate, such calculations would provide a detailed picture of its electronic nature.
Detailed research findings from specific quantum chemical studies on this compound are not widely available in peer-reviewed literature. However, a typical investigation would involve calculating key electronic descriptors. These calculations are often performed using methods like Density Functional Theory (DFT) or other ab initio approaches. nrel.govepfl.ch The primary goal is to correlate the electronic structure with the molecule's known reactivity, particularly its tendency to undergo thermal decomposition.
Key Electronic Properties Investigated:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Electron Density and Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the polarity of bonds, such as the peroxide (O-O) bond, and identifies sites susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into intermolecular interactions.
A hypothetical data table summarizing the type of information that would be generated from such calculations is presented below.
| Calculated Property | Theoretical Significance for this compound |
|---|---|
| HOMO Energy | Indicates the energy of the most available electrons; related to ionization potential. |
| LUMO Energy | Indicates the energy of the lowest available empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |
| Mulliken Atomic Charges (e.g., on Peroxide Oxygens) | Quantifies the partial charge on atoms, indicating the polarity of the crucial O-O bond. |
| Dipole Moment | Provides information about the overall polarity and symmetry of the molecular charge distribution. |
Density Functional Theory (DFT) Studies of Decomposition Pathways and Activation Energies
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it ideal for studying reaction mechanisms in molecules like this compound. nrel.govhuji.ac.il The primary decomposition pathway for peroxydicarbonates involves the homolytic cleavage of the weak peroxide bond, generating two cyclohexyloxycarbonyl radicals.
While specific DFT studies detailing the decomposition of this compound are not prevalent in the accessible literature, the methodology is well-established. Such a study would map the potential energy surface of the decomposition reaction. The main objective is to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the decomposition to occur. This theoretical value is critical for understanding the compound's thermal instability.
Investigative Steps in a DFT Study:
Geometry Optimization: The ground state structures of the reactant (this compound) and the product radicals (cyclohexyloxycarbonyl radicals) are optimized to find their lowest energy conformations.
Transition State Search: A transition state structure corresponding to the O-O bond cleavage is located. This is a first-order saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The reactant and products should have all real frequencies, while the transition state must have exactly one imaginary frequency corresponding to the reaction coordinate (the O-O bond breaking).
The results from a DFT study would typically be summarized in a data table similar to the one below.
| Parameter | Description | Hypothetical Value (Illustrative) |
|---|---|---|
| O-O Bond Length (Reactant) | The equilibrium length of the peroxide bond in the ground state molecule. | ~1.45 Å |
| O-O Bond Length (Transition State) | The elongated length of the peroxide bond at the peak of the energy barrier. | ~2.10 Å |
| Activation Energy (Ea) | The energy difference between the transition state and the reactant (ΔE‡). | 25 - 35 kcal/mol |
| Reaction Enthalpy (ΔHrxn) | The overall energy change from reactant to products. | Positive (Endothermic Cleavage) |
| Imaginary Frequency | The vibrational mode at the transition state corresponding to the reaction coordinate. | ~400i cm-1 |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
The cyclohexyl rings in this compound provide it with significant conformational flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to explore the possible shapes (conformations) a molecule can adopt and their relative stabilities. nih.govmdpi.com
Molecular Mechanics (MM): This method uses classical physics (force fields) to calculate the potential energy of a molecule as a function of its geometry. It is used to perform conformational searches, identifying stable low-energy conformers (e.g., different chair/boat conformations of the cyclohexyl rings and various orientations around the central carbonate groups).
Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. chemrxiv.org This provides a dynamic view of conformational changes, revealing which conformations are most accessible at a given temperature and how quickly the molecule transitions between them.
Although specific MM and MD simulation results for this compound are not readily found in published literature, these techniques would be applied to understand how the molecule's shape influences its properties and reactivity. For instance, certain conformations might be more prone to decomposition due to increased strain on the peroxide bond.
Key outputs from Conformational Analysis:
A list of stable conformers and their relative energies.
The populations of each conformer at a given temperature, based on the Boltzmann distribution.
Root-Mean-Square Deviation (RMSD) plots from MD simulations, showing the stability of the molecular structure over time.
| Conformer | Key Feature | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conformer 1 | Both cyclohexyl rings in chair form, anti-periplanar arrangement. | 0.00 (Global Minimum) | High |
| Conformer 2 | One cyclohexyl ring in a twist-boat form. | Higher | Low |
| Conformer 3 | Gauche arrangement around the central O-C-O-O dihedral. | Slightly Higher | Moderate |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules (described by numerical values called descriptors) with a specific property of interest, such as reactivity or stability. aidic.itresearchgate.net For a class of compounds like organic peroxides, a QSPR model could be developed to predict their decomposition temperature or rate constant without performing complex experiments or quantum chemical calculations for every new molecule.
Research has been conducted to develop QSPR models for the thermal stability of organic peroxides. aidic.it These models typically use a training set of peroxides with known experimental properties to derive a mathematical equation. The descriptors used in such models can range from simple constitutional counts (e.g., number of atoms) to complex quantum-chemical parameters.
A QSPR model applicable to this compound would take its calculated molecular descriptors as input and predict its reactivity.
Example of a hypothetical linear QSPR model for peroxide stability:
Predicted Property (e.g., SADT) = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ...
Where:
SADT: Self-Accelerating Decomposition Temperature.
c₀, c₁, c₂: Coefficients determined from statistical regression.
Descriptors: Could include properties like molecular weight, HOMO-LUMO gap, specific atomic charges, or topological indices.
| Molecular Descriptor | Type | Potential Influence on Reactivity |
|---|---|---|
| Molecular Weight | Constitutional | May correlate with thermal mass and heat dissipation. |
| Oxygen Balance | Constitutional | Relates to the stoichiometry of decomposition products and energy release. aidic.it |
| HOMO-LUMO Gap | Quantum-Chemical | Inversely related to reactivity; smaller gap suggests lower stability. |
| Charge on Peroxide Oxygen (QO) | Quantum-Chemical | Higher charge separation or repulsion could weaken the O-O bond. |
Computational Analysis of Transition States in Radical Formation
The formation of radicals from this compound proceeds through a transition state, which is the highest energy point along the reaction pathway for O-O bond homolysis. nih.gov A detailed computational analysis of this transition state is essential for a complete understanding of the reaction kinetics.
Using quantum chemistry methods like DFT, the geometry and energy of the transition state can be precisely calculated. nrel.gov The analysis goes beyond simply determining the activation energy and involves characterizing the electronic and structural properties of this fleeting species.
Key aspects of transition state analysis:
Structural Characterization: Determining the extent of bond breaking (the elongated O-O bond length) and any other geometric changes compared to the reactant.
Vibrational Analysis: Identifying the single imaginary frequency that confirms the structure as a true transition state and describes the atomic motions involved in crossing the energy barrier.
Electronic Structure: Analyzing the spin density distribution in the transition state to understand how the radical character begins to develop on the oxygen atoms as the bond breaks.
A detailed computational study would provide data like that presented in the illustrative table below.
| Transition State Property | Significance |
|---|---|
| Geometry (O-O distance) | Quantifies how much the peroxide bond is stretched on the path to cleavage. |
| Energy (relative to reactant) | Defines the activation energy barrier for radical formation. |
| Spin Density on Oxygen Atoms | Shows the development of unpaired electron character on the oxygen atoms as the covalent bond breaks. |
| NBO Analysis | Can be used to analyze the weakening of the O-O bonding orbital along the reaction coordinate. |
Advanced Analytical Techniques for Comprehensive Characterization in Dicyclohexyl Peroxydicarbonate Research
Spectroscopic Methods for Reaction Monitoring and Structural Elucidation
Spectroscopic techniques are pivotal for real-time monitoring of polymerization processes and for elucidating the detailed structure of the resulting polymers. These methods rely on the interaction of electromagnetic radiation with matter to provide information on functional groups, molecular structure, and the presence of transient radical species.
Fourier Transform Infrared (FTIR) Spectroscopy for Monomer Conversion and Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique used to monitor the progress of polymerization in real-time. By tracking the change in absorbance of specific infrared bands, the rate of monomer consumption can be accurately determined. In polymerizations initiated by dicyclohexyl peroxydicarbonate, such as that of vinyl monomers, the disappearance of the characteristic absorption band of the monomer's carbon-carbon double bond (C=C) is monitored. For instance, the vinyl C=C stretching vibration, typically found around 1630-1640 cm⁻¹, serves as a direct indicator of monomer concentration.
As the polymerization proceeds, the intensity of this peak diminishes, while peaks corresponding to the polymer backbone, such as C-C and C-H stretching vibrations, remain constant or increase. This allows for the calculation of monomer conversion as a function of time, providing crucial kinetic data for understanding the efficiency of the this compound initiator under various conditions (e.g., temperature, concentration).
Table 1: Representative Data for Monomer Conversion Monitoring by FTIR This interactive table illustrates typical data obtained from an in-situ FTIR analysis of a vinyl monomer polymerization. The conversion is calculated based on the normalized decrease in the area of the C=C stretching peak.
| Reaction Time (minutes) | C=C Peak Area (Normalized) | Monomer Conversion (%) |
| 0 | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 20 | 0.68 | 32 |
| 30 | 0.51 | 49 |
| 60 | 0.23 | 77 |
| 90 | 0.10 | 90 |
| 120 | 0.04 | 96 |
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Identification
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the only technique that can directly detect and identify paramagnetic species, such as the free radicals generated during the thermal decomposition of this compound. Due to the extremely short lifetime of these primary radicals, a technique called spin trapping is employed. A "spin trap," such as N-tert-butyl-α-phenylnitrone (PBN), reacts with the transient radicals to form a much more stable nitroxide radical adduct, which can be readily detected by ESR.
The thermal decomposition of this compound first produces two cyclohexyloxycarbonyloxyl radicals (ROCO•). These can be directly trapped or can decarboxylate to form cyclohexyl radicals (R•), which are subsequently trapped. Research on the closely related bis(4-tert-butylcyclohexyl) peroxydicarbonate has successfully identified the corresponding alkoxycarbonyloxyl radical adducts. magritek.comresearchgate.net The analysis of the resulting ESR spectrum, specifically the hyperfine splitting constants (hfsc), allows for the unambiguous identification of the trapped radical. magritek.comresearchgate.net
Table 3: ESR Spin Trapping Results for Radicals from a Peroxydicarbonate Initiator Based on research on a structural analog, this table lists the radicals identified during the thermolysis of bis(4-tert-butylcyclohexyl) peroxydicarbonate and the corresponding hyperfine splitting constants of their PBN spin adducts. researchgate.net
| Trapped Radical Species | Radical Structure | Spin Trap | Hyperfine Splitting Constants (mT) |
| 4-tert-Butylcyclohexyloxycarbonyloxyl | t-Bu-C₆H₁₀-O-C(O)O• | PBN-d₁₄ | aN = 1.34, aβ-H = 0.16 |
| Carbon-centered radical (from H-abstraction) | •C₁₄H₂₁O₆ | PBN-d₁₄ | aN = 1.48, aβ-H = 0.31 |
Chromatographic Separation and Identification Techniques
Chromatographic methods are essential for separating and identifying the components of complex mixtures, such as the volatile byproducts of initiator decomposition or the distribution of polymer chain lengths.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Decomposition Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for identifying volatile and semi-volatile compounds produced during the thermal decomposition of this compound. The gas chromatograph separates the individual compounds from the mixture based on their boiling points and interactions with the stationary phase of the column. Each separated compound then enters the mass spectrometer, which ionizes it and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint.
By comparing these mass spectra to libraries of known compounds, the decomposition products can be identified. The thermal decomposition of this compound is expected to yield a range of products arising from the initial homolytic cleavage of the peroxide bond, followed by decarboxylation, hydrogen abstraction, and recombination reactions.
Table 4: Expected Volatile Decomposition Products of this compound by GC-MS This table lists the likely decomposition products based on known peroxide chemistry. Identification would be confirmed by matching the retention time and mass spectrum of each peak to a known standard.
| Expected Compound | Chemical Formula | Likely Formation Pathway |
| Carbon Dioxide | CO₂ | Decarboxylation of the cyclohexyloxycarbonyloxyl radical |
| Cyclohexanol (B46403) | C₆H₁₂O | Hydrogen abstraction by the cyclohexyloxy radical |
| Cyclohexanone (B45756) | C₆H₁₀O | Disproportionation or oxidation reactions |
| Bicyclohexyl | C₁₂H₂₂ | Combination of two cyclohexyl radicals |
| Cyclohexyl chloroformate | C₇H₁₁ClO | (If Cl• source is present) |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (MWD) of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules cannot enter the pores of the column's porous gel packing material and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later.
Using a calibration curve created with polymer standards of known molecular weight, the elution profile can be converted into a molecular weight distribution curve. From this curve, several important parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the distribution.
In this compound-initiated polymerizations, GPC is used to study how reaction conditions, such as initiator concentration and temperature, affect the molecular weight and PDI of the final polymer. Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.
Table 5: Representative GPC Data on the Effect of Initiator Concentration This interactive table shows typical results from a GPC analysis of a polymer (e.g., PVC) synthesized with varying concentrations of this compound, demonstrating the inverse relationship between initiator concentration and molecular weight.
| Sample ID | Initiator Concentration (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| A | 0.005 | 120,000 | 252,000 | 2.10 |
| B | 0.010 | 95,000 | 195,000 | 2.05 |
| C | 0.020 | 68,000 | 145,000 | 2.13 |
| D | 0.040 | 45,000 | 98,000 | 2.18 |
Calorimetric Methods for Kinetic Studies
Calorimetric techniques are indispensable in the study of reactive chemicals like this compound, providing crucial data on reaction kinetics, thermal stability, and potential hazards. These methods measure the heat flow associated with thermal transitions and chemical reactions, offering a direct insight into the energetic aspects of these processes.
Differential Scanning Calorimetry (DSC) for Decomposition Kinetics
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal decomposition kinetics of energetic materials such as this compound. By subjecting a sample to a controlled temperature program and measuring the difference in heat flow between the sample and a reference, DSC can determine key kinetic parameters.
The decomposition of this compound is a highly exothermic process that can be initiated by heat, shock, or friction, potentially leading to violent or explosive decomposition, especially at temperatures between 0-10°C. nih.govnih.gov DSC analysis allows for the determination of the onset temperature of decomposition, the total heat of decomposition (ΔHd), and the activation energy (Ea) of the decomposition reaction.
In a typical non-isothermal DSC experiment, a small sample of this compound is heated at a constant rate, and the resulting heat flow is recorded as a function of temperature. The resulting DSC curve, or thermogram, shows an exothermic peak corresponding to the decomposition of the peroxide. By performing experiments at several different heating rates, model-free kinetic methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can be applied to determine the activation energy as a function of the extent of conversion.
An early study on the decomposition of this compound in a benzene (B151609) solution determined the kinetics through gasometric and titrimetric analyses. The rate of decomposition was described by a rate law that included both thermal and induced decomposition components. The following kinetic parameters were reported at 50°C:
| Parameter | Value (gasometric analysis) | Value (titrimetric analysis) |
| First-order rate constant (kd) | 3.9 x 10-6 s-1 | - |
| Induced-order rate constant (ki) | 1.39 x 10-4 M-1/2s-1 | - |
This interactive table provides kinetic data for the decomposition of this compound in benzene at 50°C.
Modern DSC analysis would provide a more direct and detailed assessment of the solid-state decomposition kinetics, which is crucial for understanding its thermal stability and handling requirements.
Isothermal Calorimetry for Reaction Heat Monitoring
Isothermal calorimetry is a technique used to measure the heat produced or consumed by a chemical reaction at a constant temperature. This method is particularly valuable for monitoring the progress of polymerization reactions and determining the heat of polymerization. For processes initiated by this compound, such as the polymerization of vinyl chloride, isothermal calorimetry can provide real-time data on the reaction rate and total heat evolved. echemi.commcmaster.ca
In a typical isothermal calorimetry experiment, the initiator and monomer are brought to a constant temperature in the calorimeter, and the heat flow from the reaction is measured as a function of time. The resulting data can be used to determine the rate of polymerization and the total heat of polymerization (ΔHp). The heat of polymerization for vinyl chloride, for instance, is approximately 23.0 kcal/mol. mcmaster.ca
Mass Spectrometry for Detailed Structural Analysis
Mass spectrometry is a powerful analytical technique for the detailed structural analysis of molecules, including the end-groups of polymers. Soft ionization techniques have made it possible to analyze large, non-volatile molecules like synthetic polymers without significant fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer End-Group Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polymer end-groups. nih.gov In ESI-MS, a solution of the polymer is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions that can be analyzed by the mass spectrometer.
For polymers synthesized using this compound as an initiator, ESI-MS can be used to identify the cyclohexyl-containing end-groups that are incorporated into the polymer chains. The thermal decomposition of this compound generates cyclohexyloxy radicals (c-C6H11O•), which can then initiate polymerization. The resulting polymer chains will have end-groups derived from these initiator fragments.
A study on the initiation of methyl methacrylate (B99206) polymerization by various dialkyl peroxydicarbonates using ESI-MS demonstrated the ability of this technique to unambiguously identify the end-groups. dntb.gov.uaresearchgate.net The analysis revealed that the primary initiating radicals are the alkoxy radicals formed from the homolytic cleavage of the peroxide bond. By analogy, for this compound, the expected end-groups would be derived from the cyclohexyloxy radical.
The high mass accuracy and resolution of modern mass spectrometers allow for the precise determination of the mass of the polymer chains and, consequently, the identification of the end-groups. This information is crucial for understanding the initiation mechanism of the polymerization and for controlling the properties of the final polymer. While a specific ESI-mass spectrum for a polymer initiated with this compound is not provided in the searched literature, the principles and outcomes of such an analysis would be analogous to those reported for other peroxydicarbonates. dntb.gov.uaresearchgate.net
Other Advanced Techniques for Specialized Characterization (e.g., Attenuated Total Reflection FTIR in scCO2)
Beyond calorimetry and mass spectrometry, other advanced analytical techniques can provide specialized characterization of this compound and the processes in which it is involved. One such technique is Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, particularly when used for in-situ monitoring in supercritical carbon dioxide (scCO2).
Supercritical CO2 is an attractive solvent for chemical reactions due to its tunable properties, non-toxicity, and non-flammability. ATR-FTIR spectroscopy can be used to monitor chemical reactions in real-time within a supercritical fluid environment. researchgate.netrsc.orgnih.govuni-hannover.dersc.org An ATR probe is inserted directly into the reaction vessel, allowing for the collection of FTIR spectra of the reacting species without the need for sampling.
This technique could be applied to study the decomposition of this compound in scCO2 by monitoring the disappearance of the characteristic vibrational bands of the peroxide and the appearance of bands corresponding to its decomposition products. Similarly, it could be used to follow the kinetics of polymerization reactions initiated by this compound in scCO2 by tracking the consumption of the monomer.
While no specific studies utilizing ATR-FTIR in scCO2 for the characterization of this compound have been identified in the searched literature, the technique holds significant potential for providing valuable insights into the behavior of this compound under supercritical conditions.
Comparative Academic Studies with Other Peroxydicarbonate and Organic Peroxide Initiators
Comparison of Thermal Decomposition Rates and Half-Lives
The thermal decomposition rate is a critical parameter for a polymerization initiator, as it dictates the temperature range at which the initiator can be effectively used. This rate is commonly expressed in terms of the initiator's half-life, which is the time required for half of the initiator concentration to decompose at a specific temperature. pergan.com A shorter half-life indicates a faster decomposition rate and a lower temperature of application.
Peroxydicarbonates are generally classified as fast initiators, meaning they have relatively low 1-hour half-life temperatures, typically in the range of 56-67°C. google.com This makes them suitable for polymerization reactions conducted at moderate temperatures, such as the suspension polymerization of vinyl chloride, which is often carried out between 50°C and 70°C. google.com
The thermal stability of a peroxydicarbonate is influenced by the structure of its alkyl or cycloalkyl groups. For instance, the bulky 4-tert-butylcyclohexyl substituents in bis(4-tert-butylcyclohexyl) peroxydicarbonate provide it with greater thermal stability compared to peroxydicarbonates with linear alkyl chains. google.com This enhanced stability allows for its use in polymerization processes that require longer initiation phases at lower temperatures.
The following interactive data table provides a comparison of the half-life temperatures of Dicyclohexyl peroxydicarbonate and other selected organic peroxide initiators. The data is compiled from various sources and is typically determined in a 0.1 M solution of monochlorobenzene. pergan.com
Relative Initiator Efficiencies in Different Polymerization Systems
Initiator efficiency refers to the fraction of radicals generated by the initiator that successfully initiate a polymer chain. This efficiency is always less than one due to the "cage effect," where some of the initially formed radical pairs recombine within the solvent cage before they can diffuse apart and react with monomer molecules. wikipedia.org The nature of the initiator, the monomer, and the polymerization conditions all influence initiator efficiency.
The efficiency of an initiator can also be indirectly assessed by its impact on the polymerization kinetics and the molecular weight of the polymer produced. For instance, in styrene (B11656) polymerization, the nature of the initiator has been shown to affect the molecular weight and molecular weight distribution of the resulting polystyrene, which in turn influences the properties of the polymer suspension. researchgate.net
Distinctive Radical Generation Profiles and Reactivity
Organic peroxides, including this compound, generate radicals through the homolytic cleavage of the weak oxygen-oxygen bond upon heating. researchgate.net In the case of peroxydicarbonates, this initial decomposition yields two alkoxycarboxy radicals (RO-C(O)O•). These radicals can then undergo further reactions, including decarboxylation to form more stable alkyl or cycloalkyl radicals and carbon dioxide.
For this compound, the decomposition process can be represented as follows:
(C₆H₁₁O-C(O)O)₂ → 2 C₆H₁₁O-C(O)O• C₆H₁₁O-C(O)O• → C₆H₁₁O• + CO₂
Comparative Impact on Polymer Microstructure and Architecture
The choice of initiator can have a significant impact on the microstructure and architecture of the resulting polymer. This includes parameters such as molecular weight, molecular weight distribution, branching, and tacticity. These structural features, in turn, determine the macroscopic properties of the polymer.
While detailed comparative studies on the specific impact of this compound on polymer microstructure are limited, general principles of radical polymerization suggest that the nature of the initiator plays a role. The concentration and type of initiator can influence the number of growing polymer chains and the termination reactions, thereby affecting the molecular weight and its distribution. nih.gov
In the production of PVC, for example, the choice of initiator can affect the morphology of the polymer grains. Studies on mixed initiator systems in VCM suspension polymerization have shown that the use of a combination of fast, mild, and slow initiators can lead to more regularly shaped PVC grains with smoother surfaces compared to using a single initiator. researchgate.net While not specifically focused on this compound, this indicates the potential for initiator selection to influence the physical properties of the polymer at a macroscopic level.
Synergistic Effects in Blended Initiator Systems for Controlled Polymerization
In many industrial polymerization processes, particularly for PVC, blended initiator systems are employed to optimize the reaction profile and enhance productivity. arkema.com These systems typically consist of two or more initiators with different decomposition rates. The goal is to maintain a relatively constant rate of radical generation throughout the polymerization cycle, which can be challenging with a single initiator due to its first-order decomposition kinetics.
A common strategy is to combine a "fast" initiator, such as a peroxydicarbonate, with a "slower" initiator, like a peroxyester or a diacyl peroxide. google.com The fast initiator provides a high initial rate of polymerization, while the slower initiator sustains the reaction as the temperature increases or as the initial initiator is consumed. This approach allows for better control over the polymerization process, leading to improved product consistency and reduced batch times.
For instance, in the polymerization of vinyl chloride, a combination of a dialkyl peroxydicarbonate and a peroxy-tert-alkanoate can be used, especially at higher polymerization temperatures (62-70°C). google.com The peroxydicarbonate provides the initial burst of radicals, and the slower-decomposing peroxyester maintains the polymerization rate in the later stages. This synergistic effect allows for a more efficient use of the reactor's cooling capacity and can lead to a significant increase in productivity. A combination of a highly active initiator with other organic peroxides can optimize the cooling capability during polymerization, increase productivity, and improve the color of the final resin by reducing the amount of residual initiator. arkema.com
Future Research Directions and Emerging Research Paradigms in Dicyclohexyl Peroxydicarbonate Chemistry
Development of Dicyclohexyl Peroxydicarbonate for Controlled Radical Polymerization Techniques
While this compound is a known source of free radicals, its application in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) remains a nascent area of investigation. cmu.educmu.edu Future research in this domain would likely focus on adapting the initiation conditions to be compatible with the delicate equilibrium required for controlled polymerization.
For instance, in ATRP, the radicals generated from this compound would need to efficiently react with the transition metal complex in its higher oxidation state to form the deactivator species. Research would be required to determine the optimal catalyst and ligand systems that are compatible with the cyclohexylcarboxy radicals. Similarly, for RAFT polymerization, the compatibility of the initiating radicals with various RAFT agents would need to be systematically studied to ensure efficient chain transfer and control over the polymerization. In NMP, the key would be to find a suitable nitroxide that can effectively and reversibly trap the propagating chains initiated by this compound. semanticscholar.org
A potential advantage of using this compound in these systems could be its decomposition at relatively low temperatures, which might offer a wider operational window for temperature-sensitive monomers or systems.
Table 1: Potential Research Parameters for this compound in CRP
| CRP Technique | Key Research Parameters to Investigate | Potential Advantages |
| ATRP | Catalyst/ligand compatibility, initiation efficiency, deactivation rate constants. | Lower initiation temperatures, potential for novel block copolymer synthesis. |
| RAFT | Compatibility with various RAFT agents (dithioesters, trithiocarbonates, etc.), chain transfer constants. | Access to a wide range of polymer architectures with controlled molecular weight and low dispersity. |
| NMP | Suitable nitroxide mediating agents, control over dispersity. | Metal-free controlled polymerization system. |
Exploration of this compound in Sustainable and Novel Reaction Media (e.g., Bio-based Solvents, Ionic Liquids)
The push towards greener chemical processes necessitates the investigation of polymerization reactions in environmentally friendly media. rsc.orgresearchgate.net Future research should explore the feasibility of using this compound as an initiator in bio-based solvents and ionic liquids. mdpi.commdpi.com
Bio-based solvents, derived from renewable resources, offer a more sustainable alternative to traditional volatile organic compounds. kit.edu Studies would need to assess the solubility and decomposition kinetics of this compound in various bio-derived solvents to understand how the solvent affects initiator efficiency and polymerization rates. researchgate.net
Ionic liquids, with their negligible vapor pressure and high thermal stability, present another intriguing class of solvents for polymerization. researchgate.netmdpi.comdntb.gov.ua Research in this area would focus on the partitioning of the initiator and monomer between different phases in ionic liquid-based systems and the effect of the ionic liquid's viscosity and ionic character on the diffusion-controlled steps of polymerization. The interaction of the cyclohexylcarboxy radicals with the ionic liquid cations and anions would also be a critical area of study.
Integration of Advanced Computational Modeling for Predictive Polymerization Design
Computational modeling is becoming an indispensable tool in polymer science for predicting reaction outcomes and designing novel materials. cmu.edu Future research should leverage advanced computational techniques to model polymerization processes initiated by this compound.
Kinetic Monte Carlo (kMC) simulations could be employed to predict the evolution of molecular weight distribution, polymer composition, and architecture as a function of various reaction parameters. ekb.eg This would require accurate data on the elementary reaction steps, including initiator decomposition, propagation, termination, and chain transfer.
Computational Fluid Dynamics (CFD) could be used to model the heat and mass transfer phenomena in large-scale polymerization reactors using this compound. This would be particularly important for managing the exothermic nature of polymerization and ensuring product consistency.
Tailoring Polymer Architectures and Functionalities through this compound Initiation
The ability to create complex polymer architectures is crucial for developing advanced materials with tailored properties. cmu.edu Future research should explore the use of this compound to synthesize a variety of polymer architectures, including block copolymers, graft copolymers, star polymers, and brush polymers.
Block copolymers could potentially be synthesized by sequential monomer addition, where the first block is initiated by this compound, followed by the introduction of a second monomer. harth-research-group.orgnih.govrsc.orgnih.gov This would, however, require a level of control over the termination reactions, possibly by integrating CRP techniques.
Graft copolymers could be prepared by the "grafting from" approach, where this compound is used to initiate the growth of polymer chains from a pre-existing polymer backbone containing suitable initiation sites. mdpi.comrsc.orgnih.gov Alternatively, a macroinitiator could be synthesized using this initiator, which is then used to initiate the polymerization of a second monomer. nsf.gov
Fundamental Research into the Interplay of Initiator Decomposition and Monomer Reactivity in Complex Systems
A deeper understanding of the fundamental kinetics of this compound decomposition and the subsequent reactivity of the generated radicals is essential for its effective use in complex polymerization systems. A study by Van Sickle (1969) investigated the decomposition of this compound in benzene (B151609), revealing both thermal and induced decomposition pathways. acs.org
Future research should expand on this by investigating the decomposition kinetics in a wider range of solvents, including the aforementioned sustainable media. scholaris.caresearchgate.net This would provide crucial data for optimizing polymerization conditions.
Table 2: Investigated Decomposition Products of this compound in Benzene
| Decomposition Product | Molar Yield (per mole of DCPD decomposed) |
| Carbon Dioxide | 1.8 - 2.0 |
| Cyclohexanol (B46403) | 0.8 - 1.0 |
| Cyclohexanone (B45756) | 0.1 - 0.2 |
| Bicyclohexyl | 0.3 - 0.4 |
| Data adapted from Van Sickle, D. E. (1969). Decomposition of this compound and OO-tert-butyl O-cyclohexyl peroxycarbonate. The Journal of Organic Chemistry, 34(11), 3446–3451. |
Q & A
Q. What are the key physicochemical properties of DCPD critical for its role as a polymerization initiator?
DCPD (CAS 1561-49-5) is a white solid powder with a melting point of 44–46°C and a decomposition temperature of ~42°C . Its molecular structure (C₁₄H₂₂O₆) enables homolytic cleavage of the peroxide bond, generating cyclohexoxycarbonyl radicals that initiate free-radical polymerization. The low decomposition temperature makes it suitable for low-energy polymerization systems. Its stability in aqueous dispersions (≤42% concentration) is regulated under hazardous chemical guidelines .
Q. What safety protocols are essential for handling DCPD in laboratory settings?
DCPD is classified as hazardous above 91% concentration, requiring inert solid dilution or aqueous stabilization for transport . Storage below 42°C is critical to prevent spontaneous decomposition. Regulatory guidelines (IMDG Code) mandate strict controls on concentration thresholds and dispersion methods to mitigate explosion risks .
Q. How is DCPD typically applied in vinyl monomer polymerization?
DCPD is used to initiate polymerization of methyl methacrylate, vinyl chloride, and diallyl isophthalate. Its decomposition generates radicals that propagate chain growth with minimal side reactions, producing high-molecular-weight polymers . For example, in methyl methacrylate polymerization, DCPD’s controlled decomposition allows real-time monitoring of conversion rates and molecular weight distributions via densimetry and viscometry .
Advanced Research Questions
Q. How do thermal and induced decomposition mechanisms of DCPD influence its initiation efficiency?
DCPD decomposes via two pathways:
- Thermal cleavage : First-order kinetics (rate constant k = 3.9 × 10⁻⁵ sec⁻¹ at 50°C).
- Induced chain mechanism : Radical-induced decomposition, dependent on solvent interactions (e.g., γ-methylstyrene reduces CO₂ yield due to radical scavenging) . The ratio of thermal-to-induced decomposition varies with concentration; at 0.1 M DCPD, both pathways contribute equally . Solvent choice significantly impacts product distribution (e.g., cyclohexanol/cyclohexanone in benzene vs. fragmented radicals in γ-methylstyrene) .
Q. What methodological approaches optimize DCPD efficiency in crosslinking polymerizations?
Kinetic modeling of diallyl isophthalate (DAIM) polymerization integrates:
- Initiator efficiency (f) : Adjusted via Batch and Macosko’s model to account for radical quenching.
- Active radical fraction (Fₐcₜ) : Determined experimentally using FT-IR to track allyl group consumption . These models reveal that Fₐcₜ decreases with conversion due to increased viscosity, guiding semi-batch processes with controlled initiator feeding .
Q. How can electrospray ionization mass spectrometry (ESI-MS) elucidate DCPD’s initiation pathways?
ESI-MS identifies end-groups in polymers initiated by DCPD. Studies show:
- Primary cyclohexoxycarbonyl radicals dominate in linear alkyl peroxydicarbonates.
- Branched analogs (e.g., di-2-ethylhexyl peroxydicarbonate) undergo decarboxylation via 1,5-hydrogen shifts, producing secondary radicals . This technique validates decarboxylation as a minor pathway (<10% yield) in DCPD, critical for tuning polymer architecture .
Q. How do solvent interactions affect DCPD’s decomposition products?
In benzene, DCPD yields cyclohexanol, cyclohexanone, and CO₂. In γ-methylstyrene, CO₂ yield drops due to radical scavenging, forming solvent adducts instead . Polar solvents like water stabilize dispersions but require surfactants to maintain reactivity . Solvent choice directly impacts polymerization kinetics and side-product formation.
Q. How does DCPD compare to other peroxydicarbonates in radical generation efficiency?
- Diethyl peroxydicarbonate : Higher thermal stability but slower initiation.
- Di-2-ethylhexyl peroxydicarbonate : Greater decarboxylation due to branched alkyl groups . DCPD balances low decomposition temperature (42°C) with controlled radical release, making it ideal for low-energy systems like emulsion polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
